{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methoxybenzenecarboxylate
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Description
{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 4-methoxybenzenecarboxylate is a useful research compound. Its molecular formula is C28H24F3NO5S and its molecular weight is 543.56. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Without specific information, it’s hard to determine the exact mode of action. The trifluoromethyl group is known to be a bioisostere for a hydrogen atom, a chlorine atom, or a methyl group, which means it could potentially mimic these groups in biological interactions .
Biochemical Pathways
Again, without specific information, it’s difficult to determine the exact biochemical pathways this compound affects. Compounds with similar functional groups have been used in the synthesis of benzothiophenes and benzoselenophenes .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially increase the compound’s metabolic stability, as trifluoromethyl groups are known to resist metabolic processes like oxidation and reduction .
Action Environment
The efficacy and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other compounds or enzymes. For example, the trifluoromethyl group is known to be stable under both acidic and basic conditions .
Properties
IUPAC Name |
[2-methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F3NO5S/c1-18-21(17-37-27(33)20-7-11-24(36-2)12-8-20)15-26(19-9-13-25(14-10-19)38(3,34)35)32(18)23-6-4-5-22(16-23)28(29,30)31/h4-16H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BONZSQFCPZVICT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)C)COC(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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